molecular formula C13H16O3 B1265983 Tert-butyl 3-oxo-3-phenylpropanoate CAS No. 54441-66-6

Tert-butyl 3-oxo-3-phenylpropanoate

Cat. No. B1265983
CAS RN: 54441-66-6
M. Wt: 220.26 g/mol
InChI Key: PRTKMICNYGEWGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-3-phenylpropanoate involves various methods, including the condensation of tert-butanesulfinamide with aldehydes and ketones, leading to the formation of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines (Ellman, Owens, & Tang, 2002). Another method includes silver-catalyzed tert-butyl 3-oxopent-4-ynoate π-cyclizations, demonstrating control over the ring size and formation of hydroxypyrone or pulvinone by counterion and additive optimization (Hermann & Brückner, 2018).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through crystallography, revealing a preferred conformation due to attractive and repulsive intramolecular interactions. These conformations are characterized by a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom, with anti conformations of carbonyl groups relative to keto groups close to the phosphorus atom (Castañeda et al., 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including de-tert-butylating π-cyclizations when activated by Ag(I) salts, leading to the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids depending on the conditions used (Hermann & Brückner, 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. Although specific data on these properties are not detailed in the retrieved literature, such parameters are typically determined experimentally and are essential for the compound's application in synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various nucleophiles, electrophiles, and its role in catalysis, have been explored in the context of its use as an intermediate in organic synthesis. For example, its use in tert-butyl nitrite mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones demonstrates its versatility in forming new C-N, C-O, and C═O bonds (Sau et al., 2019).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Cryptophycin-24 (Arenastatin A)

    Tert-butyl 3-oxo-3-phenylpropanoate is utilized in the synthesis of cryptophycin-24, a compound with potential therapeutic applications. Two protocols for synthesizing a major component of cryptophycins, which includes this compound, have been developed. These methods involve Noyori reduction and Frater alkylation or a single-step approach using crotyl borane reagent derived from (-)-alpha-pinene (Eggen et al., 2000).

  • Enantioselective Synthesis

    The compound has been used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, where tert-butyl bromoacetate is used as the electrophile. This synthesis involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

Catalysis and Reactions

  • Catalytic Asymmetric Synthesis

    This compound is involved in catalytic asymmetric synthesis processes. For instance, it's used in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).

  • Palladium-Catalyzed Carbonylative α-Arylation

    The compound plays a role in palladium-catalyzed carbonylative α-arylation processes. This method is used to generate 3-oxo-3-(hetero)arylpropanenitriles, which are significant in various synthetic applications (Jensen et al., 2016).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Analysis

    This compound is used in the synthesis of various chemical compounds, such as in the preparation and reaction of amido-substituted furans. Its role in these processes often involves the formation of complex molecular structures, demonstrating its versatility in organic synthesis (Padwa et al., 2003).

  • Synthesis of Radiotracers

    It has also been employed in the efficient synthesis of precursors for PET radiotracers, such as in the preparation of (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for [18F]FPGLN used in tumor imaging (Liu et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKMICNYGEWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969596
Record name tert-Butyl 3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54441-66-6
Record name Acetic acid, benzoyl-, tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054441666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-3-phenylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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